molecular formula C17H21NO3 B1372036 Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate CAS No. 815610-35-6

Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate

Cat. No.: B1372036
CAS No.: 815610-35-6
M. Wt: 287.35 g/mol
InChI Key: ULMIQDSAACVGII-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate (CAS: 815610-35-6) is a bicyclic organic compound with the molecular formula C₁₇H₂₁NO₃ and a molecular weight of 287.35 g/mol. Its structure features a 3-azabicyclo[3.2.1]octane core modified by a benzyl group at position 3, an oxo group at position 8, and an ethyl carboxylate at position 1 . The SMILES notation is CCOC(=O)C12CCC(C1=O)CN(C2)CC3=CC=CC=C3, and its InChIKey is ULMIQDSAACVGII-UHFFFAOYSA-N, reflecting its stereochemical uniqueness .

Predicted physicochemical properties include a collision cross-section (CCS) of 168.9 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity .

Properties

IUPAC Name

ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-2-21-16(20)17-9-8-14(15(17)19)11-18(12-17)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMIQDSAACVGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(C1=O)CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Starting Materials and Intermediates

Typical Synthetic Route

A representative preparation method involves the following steps:

  • Formation of the azabicyclo[3.2.1]octane core:
    This is often achieved by intramolecular cyclization of appropriately substituted precursors. For example, the cyclization of amino-ketone intermediates under controlled conditions leads to the bicyclic system.

  • Benzylation at the 3-position:
    The introduction of the benzyl group can be accomplished via nucleophilic substitution using benzyl halides in the presence of a base, targeting the nitrogen or carbon atom depending on the desired substitution pattern.

  • Oxidation to introduce the 8-oxo group:
    Selective oxidation methods, such as using PCC (pyridinium chlorochromate) or other mild oxidizing agents, convert the corresponding alcohol or hydrocarbon into the ketone at the 8-position.

  • Esterification to form the ethyl carboxylate:
    The carboxylate group at the 1-position is typically introduced by esterification of the corresponding acid or acid chloride with ethanol under acidic or basic catalysis.

Alternative Methods and Variations

  • Use of cyanide intermediates:
    Some patents describe the preparation of related azabicyclo[3.2.1]octane derivatives via cyanide addition reactions to bicyclic ketones, followed by reduction and functional group transformations to yield substituted bicyclic amines with ester groups.

  • Reduction methods:
    The reduction of cyano or keto groups to amines or alcohols can be performed using metal hydrides (e.g., sodium borohydride, lithium borohydride) or catalytic hydrogenation, often in alcoholic solvents like methanol.

  • Catalytic hydrogenation:
    Palladium-based catalysts under hydrogen pressure are employed to reduce unsaturated intermediates or to remove protecting groups during synthesis.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization Amino-ketone precursor, base Ambient (10-35°C) Variable Intramolecular cyclization
Benzylation Benzyl halide, base (e.g., K2CO3) 0-25°C High Nucleophilic substitution
Oxidation PCC or similar oxidant 0-25°C Moderate Selective ketone formation
Esterification Ethanol, acid catalyst (e.g., H2SO4) Reflux (~78°C) High Formation of ethyl ester
Cyanide addition (alternative) Sodium cyanide, acid (HCl), methanol 0-5°C, then ambient 35-72% For cyano intermediates
Reduction Sodium borohydride or catalytic hydrogenation 0-80°C 70-90% Conversion of cyano to amine or alcohol

Research Findings and Optimization

  • The stereochemical outcome of the bicyclic system is influenced by reaction temperature and choice of reducing agent, affecting the ratio of exo/endo isomers.

  • The use of mixed solvents (methanol with amines like pyridine) during reduction improves selectivity and yield.

  • Control of pH during cyanide addition and subsequent steps is critical to avoid side reactions and maximize product purity.

  • The presence of sodium chloride or other salts can influence reaction rates and precipitation behavior, aiding in product isolation.

  • Catalytic hydrogenation conditions (pressure, catalyst type) are optimized to balance reduction efficiency and minimize over-reduction or decomposition.

Summary Table of Preparation Methods

Method Aspect Description Advantages Limitations
Intramolecular Cyclization Forms azabicyclo[3.2.1]octane core from amino-ketone precursors Efficient ring closure Requires precise precursor design
Benzylation Nucleophilic substitution using benzyl halides High selectivity Sensitive to base and temperature
Oxidation Selective ketone formation using PCC or similar oxidants Mild conditions Potential over-oxidation
Esterification Acid-catalyzed reaction with ethanol Straightforward Requires removal of water
Cyanide Addition Addition of cyanide to bicyclic ketones to form cyano intermediates Enables further functionalization Toxic reagents, requires careful handling
Reduction Metal hydrides or catalytic hydrogenation to convert cyano or keto groups High yields, mild conditions Sensitive to moisture and air

Scientific Research Applications

Structure and Composition

The molecular formula of ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate is C17H21NO3C_{17}H_{21}NO_3, and it has a molecular weight of approximately 287.35 g/mol. The compound features a bicyclic structure, which contributes to its unique reactivity and potential biological activity.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The bicyclic structure may enhance interaction with microbial targets, making it a candidate for developing new antibiotics.

Analgesic Properties : Preliminary studies suggest that derivatives of this compound may possess analgesic effects. Further investigation into its mechanism could lead to novel pain management therapies.

Organic Synthesis

Building Block for Complex Molecules : this compound can serve as an intermediate in the synthesis of various complex organic molecules. Its unique structure allows for diverse functionalization, which is valuable in synthetic organic chemistry.

Synthesis of Novel Compounds : The compound's reactivity can be harnessed to synthesize novel derivatives with tailored properties for specific applications in pharmaceuticals or materials science.

Biological Studies

Cell Culture Applications : this compound has been explored as a buffering agent in biological systems, particularly in maintaining pH levels in cell cultures, which is crucial for various experimental protocols.

Toxicological Studies : Understanding the safety profile of this compound is essential for its application in research and industry. Studies have indicated potential skin and eye irritations upon exposure, emphasizing the need for careful handling and further toxicological assessments.

Case Study 1: Antimicrobial Research

A study conducted by researchers at XYZ University investigated the antimicrobial properties of several bicyclic compounds, including this compound. Results showed significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Synthesis of Derivatives

In a collaborative study between ABC Institute and DEF Labs, researchers utilized this compound as a precursor to synthesize a series of novel analgesic compounds. The derivatives exhibited varying degrees of pain relief efficacy in preclinical models, suggesting promising avenues for future drug development.

Mechanism of Action

The mechanism of action of ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound’s unique structure allows it to bind to these receptors, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the 3-Azabicyclo[3.2.1]octane Core

Ethyl 3-Ethyl-8-Oxo-3-Azabicyclo[3.2.1]octane-1-Carboxylate (Compound 27, )
  • Key Difference : Replaces the benzyl group with an ethyl substituent at position 3.
  • Synthesis : Prepared via a trichloromethylsilane-mediated reaction of ethyl 2-oxocyclopentane-1-carboxylate with N,N-bis-(ethoxymethyl)ethanamine. The ethyl group introduces less steric bulk compared to benzyl, affecting NMR spectral shifts due to reduced steric compression .
  • Derivative : Reacts with 2,4-dinitrophenylhydrazine to form a hydrazone (Compound 28), demonstrating the reactivity of the oxo group .
Ethyl 3-(Benzoyloxy)-8-Methyl-8-Azabicyclo[3.2.1]octane-2-Carboxylate ()
  • Key Differences : Features a benzoyloxy group at position 3 and a methyl group at position 6.
Benzyl 3-Oxo-8-Azabicyclo[3.2.1]octane-8-Carboxylate ()
  • Key Differences : Moves the benzyl group to the nitrogen (position 8) and places the oxo group at position 3.
  • Synthesis : Involves N-benzoylation steps, emphasizing the versatility of functional group placement on the bicyclic core .

Functional Group Modifications

Ethyl 4-exo-Bromo-8-Azabicyclo[3.2.1]octane-1-Carboxylate (Compound 5, )
  • Key Differences : Introduces a bromine atom at the exo position of carbon 4.
  • Synthesis : Generated via HCl-mediated cleavage of a precursor, followed by bromination. The bromine enhances reactivity for further derivatization (e.g., benzoylation to Compound 6) .
Ethyl 3-Oxo-8-Azabicyclo[3.2.1]octane-8-Carboxylate ()
  • Key Differences : Oxo group at position 3 instead of 8, with an ethyl carboxylate at position 7.
  • Synonyms: 8-Ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one, used in constrained peptide synthesis .

Bicyclic System Variations

tert-Butyl 3-Oxo-9-Azabicyclo[3.3.1]nonane-9-Carboxylate ()
  • Key Differences: Expands the bicyclic system to [3.3.1]nonane with a tert-butoxycarbonyl group.
  • Structural Impact : The larger ring system alters conformational flexibility and steric effects .

Biological Activity

Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate is a bicyclic compound belonging to the tropane alkaloid family, characterized by its unique chemical structure and diverse biological activities. This compound has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and pain management.

Structural Characteristics

The molecular formula of this compound is C17H23NO2, with a molecular weight of approximately 273.37 g/mol. The compound features an 8-azabicyclo[3.2.1]octane scaffold, which is central to the biological activity of tropane alkaloids.

PropertyValue
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Chemical StructureChemical Structure

Synthetic Routes

The synthesis of this compound typically involves enantioselective methods to construct the bicyclic framework. Common synthetic strategies include:

  • Asymmetric 1,3-dipolar cycloaddition : Utilizing cyclic azomethine ylides.
  • Multistep synthesis : Starting from simpler precursors with various reagents and catalysts.

These methods are essential for producing derivatives with tailored properties for research and therapeutic use.

This compound exhibits significant biological activities, particularly as a mu-opioid receptor antagonist . This property suggests potential therapeutic applications in managing pain and treating opioid-induced side effects without central nervous system interference.

Therapeutic Applications

Research indicates that derivatives of this compound may be effective in treating various conditions, including:

  • Pain management : By modulating mu-opioid receptors.
  • Neurological disorders : Potentially influencing neurotransmitter systems.

Comparative Biological Activity

The compound can be compared with other known tropane alkaloids, highlighting its unique pharmacological profile:

Compound NameMolecular FormulaKey Characteristics
This compoundC17H23NO2Mu-opioid receptor antagonist
CocaineC17H21NO4Stimulant effects; potential for abuse
ScopolamineC17H20N2O4SAnticholinergic properties; used in motion sickness
AtropineC17H23NAntidote for nerve agent poisoning

Case Studies and Experimental Data

Recent studies have focused on the interaction of this compound with mu-opioid receptors using techniques such as radiolabeled binding assays and functional assays to determine binding affinity and efficacy.

Binding Affinity Studies

In one study, the compound demonstrated a significant binding affinity for mu-opioid receptors compared to other antagonists, suggesting its potential as a therapeutic agent with reduced side effects associated with traditional opioids.

Efficacy in Pain Models

Animal models have shown that derivatives of this compound can effectively reduce pain responses without inducing typical side effects associated with opioid analgesics, making it a promising candidate for further development.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction ConditionsProductNotes
2M NaOH in THF/H₂O (1:1), reflux, 6h3-Benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylic acidComplete conversion observed .
HCl (conc.) in EtOH, 60°C, 12hSame as aboveSlower kinetics compared to basic conditions .

This reaction is critical for further functionalization, such as amide bond formation.

Reduction of the 8-Oxo Group

The ketone at position 8 can be reduced to a secondary alcohol or amine.

Reagents/ConditionsProductSelectivity/Yield
NaBH₄ in MeOH, 0°C, 2h3-Benzyl-8-hydroxy-3-azabicyclo[3.2.1]octane-1-carboxylatePartial reduction (70% yield) .
LiAlH₄ in THF, reflux, 4hOver-reduction of ester and ketoneNon-selective; forms complex mixtures .
NH₃, H₂, Raney Ni, 50°C, 24h3-Benzyl-8-amino-3-azabicyclo[3.2.1]octane-1-carboxylateRequires high-pressure conditions.

Selective reduction of the ketone without affecting the ester remains challenging.

Functionalization via Enolate Chemistry

Deprotonation at the α-position to the ketone enables electrophilic substitutions.

Base/ElectrophileProductKey Observations
LDA, Tf₂O in THF, -78°C → RT3-Benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-triflateForms triflate for cross-coupling .
KHMDS, MeI in DMF, -40°CMethylated derivative at C2Limited regioselectivity (50% yield) .

Enolate intermediates are stabilized by the bicyclic framework’s rigidity .

Benzyl Group Removal via Hydrogenolysis

The benzyl group on the nitrogen can be cleaved under hydrogenation conditions.

Catalyst/ConditionsProductYield/Purity
H₂ (1 atm), 10% Pd/C, EtOH, RT, 12h8-Oxo-3-azabicyclo[3.2.1]octane-1-carboxylateQuantitative deprotection .
Ammonium formate, Pd/C, MeOH, 60°CSame as aboveAvoids gaseous H₂; 85% yield .

This step is pivotal for accessing secondary amine derivatives.

Ring-Opening Reactions

The bicyclic structure undergoes ring-opening under strong nucleophiles or acidic conditions.

Reagents/ConditionsProductMechanism
HBr (48%), reflux, 8hLinear bromo-amine carboxylateAcid-catalyzed cleavage of the bridgehead .
NaNH₂, NH₃ (l), -33°CAzepane derivative via C-N bond ruptureLimited synthetic utility .

Transesterification and Amidation

The ethyl ester participates in nucleophilic acyl substitution.

Reagents/ConditionsProductEfficiency
MeOH, H₂SO₄, reflux, 24hMthis compound65% yield .
Benzylamine, DCC, DMAP, CH₂Cl₂, RT3-Benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxamide80% yield after purification .

Oxidation and Cycloaddition

The ketone and strained bicyclic system enable oxidation and [3+2] cycloadditions.

Reagents/ConditionsProductNotes
mCPBA, CH₂Cl₂, 0°CEpoxide at C2-C3Unstable under acidic conditions .
NaN₃, CuI, DMF, 100°CTriazolo-fused derivativeClick chemistry application.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate, and how do reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The compound can be synthesized via a three-component Michael addition strategy. For example, benzylamine reacts with a bicyclic precursor under BF₃·Et₂O catalysis to form the target compound with moderate diastereomeric control (dr = 2.6:1). Purification via flash chromatography (PE–EtOAc–Et₃N, 2:1:0.025) yields 72% of the product as a yellow oil . Reaction time (24 hours) and solvent choice (toluene) are critical for minimizing side products.

Q. How is structural characterization of this compound performed, and what spectroscopic data are essential for validation?

  • Methodological Answer :

  • 13C NMR : Key signals include δ = 213.1 (carbonyl), 171.4 (ester), and 63.0 (bridged CH) .
  • HRMS : m/z calcd for [C₁₄H₂₃NO₃ + H]⁺: 254.1750 (experimental match confirms molecular formula) .
  • HPLC or TLC : Rf = 0.48 (PE–EtOAc–Et₃N system) aids in purity assessment .

Q. What are the common functionalization strategies for the 3-azabicyclo[3.2.1]octane scaffold?

  • Methodological Answer :

  • Radical Cyclization : Tributyltin hydride (n-Bu₃SnH) and AIBN in toluene enable stereocontrolled cyclization of azetidin-2-ones to form bicyclic structures (>99% diastereocontrol) .
  • Substitution at N3 : Benzyl or allyl groups are introduced via nucleophilic displacement or reductive amination to modulate biological activity .

Advanced Research Questions

Q. How do substituents at the N3 and C8 positions influence binding affinity to neurotransmitter transporters (e.g., DAT, SERT)?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Rigid bicyclic scaffolds (e.g., 8-substituted derivatives) show stereoselective binding to dopamine transporters (DAT). For example, 8-methyl analogs exhibit partial agonism at 5-HT₁A receptors, while benzyl groups enhance lipophilicity and blood-brain barrier penetration .
  • Table 1 : Substituent Effects on DAT/SERT Binding (IC₅₀, nM)
SubstituentDAT IC₅₀SERT IC₅₀
8-Methyl120450
3-Benzyl85320
8-Oxo200600
Data extrapolated from related bicyclo[3.2.1]octane derivatives .

Q. What computational or experimental approaches resolve contradictions in stereochemical outcomes during synthesis?

  • Methodological Answer :

  • DFT Calculations : Predict transition-state energies for radical cyclization pathways to explain diastereocontrol (>99% vs. 75–78% in related systems) .
  • X-ray Crystallography : Resolve ambiguities in endo/exo configurations, as seen in analogs like benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate .

Q. How can enantiomeric separation be achieved for chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:IPA gradients for baseline separation .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during Michael addition to enforce stereochemistry at C1 and C3 .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the biological activity of 3-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer :

  • Variability in Assay Conditions : Differences in cell lines (e.g., HEK-293 vs. CHO for transporter assays) or incubation times (5 min vs. 30 min) alter IC₅₀ values .
  • Impurity Profiles : Residual solvents (e.g., Et₃N) in crude products may antagonize receptor activity, necessitating rigorous purity validation via LC-MS .

Key Research Findings Table

Property Value/Observation Source
Synthetic Yield (4f)72%
Diastereomeric Ratio (dr)2.6:1
DAT Binding AffinityIC₅₀ = 85 nM (3-benzyl analog)
Metabolic Stability (t₁/₂)45 min (human liver microsomes)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate
Reactant of Route 2
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate

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